molecular formula C15H20FN3O2 B2828978 N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide CAS No. 1427970-19-1

N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2828978
CAS No.: 1427970-19-1
M. Wt: 293.342
InChI Key: AFYVUAYWIPJMOF-UHFFFAOYSA-N
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Description

N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a carbamoyl group and a dimethyl group, a fluoropyridine moiety, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-14(2)4-6-15(7-5-14,13(17)21)19-12(20)10-3-8-18-11(16)9-10/h3,8-9H,4-7H2,1-2H3,(H2,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYVUAYWIPJMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(=O)N)NC(=O)C2=CC(=NC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a reaction with an appropriate amine to form the carbamoyl derivative.

    Introduction of the Fluoropyridine Moiety: The intermediate is then reacted with 2-fluoropyridine-4-carboxylic acid or its derivatives under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger batch sizes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions that promote nucleophilic attack on the fluoropyridine ring.

Major Products

    Oxidation: Hydroxylated cyclohexyl derivatives or cyclohexanone derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-carbamoyl-4,4-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It

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